molecular formula C19H16N4O5S2 B2961392 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-68-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2961392
CAS No.: 868973-68-6
M. Wt: 444.48
InChI Key: HDHIHXGKAPLZKB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,3,4-thiadiazole ring substituted with a phenoxyacetamido group. The compound’s design integrates pharmacophores known for diverse bioactivities, such as the thiadiazole core (implicated in hydrogen bonding and π-π interactions) and the 1,3-benzodioxole group (associated with metabolic stability and membrane permeability) .

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S2/c24-16(9-26-13-4-2-1-3-5-13)21-18-22-23-19(30-18)29-10-17(25)20-12-6-7-14-15(8-12)28-11-27-14/h1-8H,9-11H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHIHXGKAPLZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that incorporates a benzo[d][1,3]dioxole moiety and a thiadiazole derivative. The biological activities of compounds in this class have garnered significant attention due to their potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N benzo d 1 3 dioxol 5 yl 2 5 2 phenoxyacetamido 1 3 4 thiadiazol 2 yl thio acetamide\text{N benzo d 1 3 dioxol 5 yl 2 5 2 phenoxyacetamido 1 3 4 thiadiazol 2 yl thio acetamide}

This structure features:

  • A benzo[d][1,3]dioxole ring known for its bioactivity.
  • A 1,3,4-thiadiazole ring that contributes to various pharmacological effects.

Antimicrobial Properties

Research has shown that derivatives containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial activity , including:

  • Antibacterial : Effective against various Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated efficacy against pathogenic fungi like Candida species .

A study highlighted that compounds similar to the target compound exhibited low toxicity towards human cells while maintaining high antifungal activity against resistant strains .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. For instance:

  • Compounds with the 1,3,4-thiadiazole nucleus have shown promising results in inhibiting cancer cell proliferation across various cell lines.

In vitro studies reported IC50 values indicating effective growth inhibition:

CompoundCell LineIC50 (µM)
C1LoVo2.44
C1MCF-723.29

These results suggest that the compound may interfere with critical cellular processes such as DNA synthesis and cell division .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cancer cells, contributing to cytotoxicity .

Study on Antifungal Activity

A significant investigation focused on the antifungal properties of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene derivatives demonstrated that certain compounds had minimal toxicity to human cells while effectively combating fungal infections. This study positioned the compound as a candidate for further development in antifungal therapies .

Anticancer Evaluation

Another study evaluated a series of thiadiazole derivatives against cancer cell lines such as HepG2 and A549. The findings indicated that specific modifications in the thiadiazole structure could enhance anticancer activity significantly .

Comparison with Similar Compounds

Key Compounds:

Compound ID/Name Substituent on Thiadiazole Melting Point (°C) Yield (%) Molecular Formula Key Structural Features
Target Compound 2-Phenoxyacetamido Not reported Not reported C₁₉H₁₆N₄O₅S₂ Phenoxyacetamido enhances steric bulk and H-bonding potential
5p () Methylthio 171–172 78 C₁₃H₁₁N₃O₄S₂ Methylthio group improves lipophilicity
5m () Benzylthio 135–136 85 C₁₈H₁₇N₃O₃S₂ Benzylthio increases aromatic interactions
4b () 3-(p-Tolyl)ureido 270–272 Not reported C₁₉H₁₆N₆O₂S₃ Ureido group enhances solubility and H-bonding

Analysis :

  • Phenoxyacetamido vs.
  • Methylthio (5p) vs. Benzylthio (5m) : The methylthio group in 5p reduces steric hindrance compared to benzylthio in 5m, which may influence binding pocket accessibility .

Variations in Aromatic Moieties

Key Compounds:

Compound ID/Name Aromatic Group Biological Activity (if reported)
Target Compound Benzo[d][1,3]dioxol-5-yl Not reported
5l () Benzo[d]oxazol-2-ylthio Neuroprotective effects
9c () 4-Bromophenyl-thiazole Antiproliferative activity
ASN90 () Piperazine-linked benzodioxole O-GlcNAcase inhibition

Analysis :

  • Benzo[d][1,3]dioxole vs. Benzo[d]oxazole (5l) : The 1,3-dioxole ring in the target compound may offer superior metabolic resistance compared to the oxazole in 5l due to reduced electrophilicity .
  • Phenoxyacetamido vs. Piperazine (ASN90): The phenoxy group in the target compound lacks the basic piperazine moiety in ASN90, likely altering target selectivity (e.g., enzyme vs. receptor binding) .

Key Observations:

  • Coupling Agents : The target compound’s synthesis likely employs EDC/DMAP-mediated amidation, as seen in analogous compounds (e.g., ).
  • Solvents : Polar aprotic solvents (DMSO, DMF) are prevalent in thiadiazole-acetamide syntheses ().
  • Yields : High yields (77–85%) are achievable for thiadiazole derivatives with electron-withdrawing substituents (e.g., 5m, 5n in ).

Physicochemical and Spectral Data Comparison

Parameter Target Compound 5p () 4b ()
¹H NMR (δ ppm) Not reported 12.85 (s, 1H, NH), 6.82 (d, J=8.0 Hz) 12.20 (s, 1H, NH), 7.45–7.10 (m, Ar-H)
Melting Point Not reported 171–172 270–272
Key IR Bands (cm⁻¹) Not reported 3270 (N-H), 1675 (C=O) 3320 (N-H), 1680 (C=O)

Insights :

  • Higher melting points in ureido derivatives (4b, 4c) suggest stronger intermolecular H-bonding compared to thioether-linked analogs (5p).
  • Spectral consistency in NH (δ ~12–13 ppm) and carbonyl (IR ~1675–1680 cm⁻¹) signals confirms acetamide/thiadiazole core stability across analogs .

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